
4-メトキシベンジルシクロヘキシルアミン
概要
説明
N-(4-methoxybenzyl)cyclohexanamine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further connected to a 4-methoxybenzyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
科学的研究の応用
N-(4-methoxybenzyl)cyclohexanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
作用機序
Target of Action
Related compounds such as n-(4-aminobutanoyl)-s-(4-methoxybenzyl)-l-cysteinylglycine (nsl-cg) have been found to target replication-transcription and rna dependent polymerase of sars cov-2 . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase .
Mode of Action
For instance, NSL-CG can work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Result of Action
For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to prevent amyloid beta (Aβ) formation and reduce the levels of phosphorylated forms of tau .
生化学分析
Biochemical Properties
N-(4-methoxybenzyl)cyclohexanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
N-(4-methoxybenzyl)cyclohexanamine has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)cyclohexanamine involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, it may interact with proteins involved in gene expression, resulting in changes in the expression levels of certain genes. These molecular interactions contribute to the compound’s overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)cyclohexanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to N-(4-methoxybenzyl)cyclohexanamine may result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)cyclohexanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of N-(4-methoxybenzyl)cyclohexanamine can cause adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
N-(4-methoxybenzyl)cyclohexanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its presence can influence metabolic flux and alter the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in their activity, further affecting the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, N-(4-methoxybenzyl)cyclohexanamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of N-(4-methoxybenzyl)cyclohexanamine are crucial for its activity and function, as they determine the compound’s availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of N-(4-methoxybenzyl)cyclohexanamine plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with target biomolecules, thereby influencing its overall effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N-(4-methoxybenzyl)cyclohexanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-methoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methoxybenzyl group.
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine: Similar but with an additional ethoxy group on the benzyl ring.
4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the cyclohexane ring.
Uniqueness
N-(4-methoxybenzyl)cyclohexanamine is unique due to the combination of the cyclohexane ring and the methoxybenzyl group. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of both hydrophobic and hydrophilic regions in the molecule allows it to interact with a wide range of biological and chemical systems .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULMJLIEXHYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298142 | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-11-3 | |
| Record name | NSC121076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



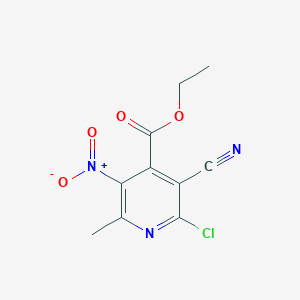
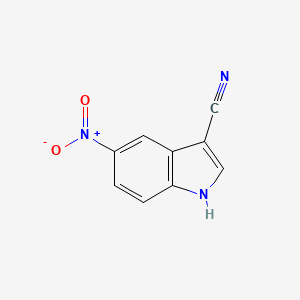
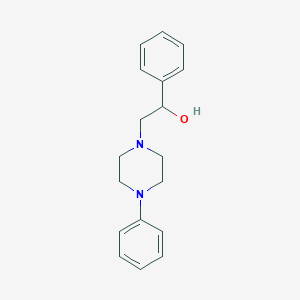


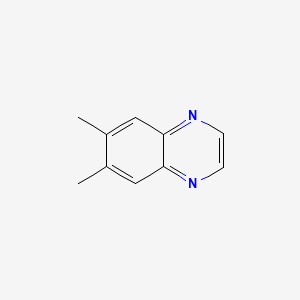
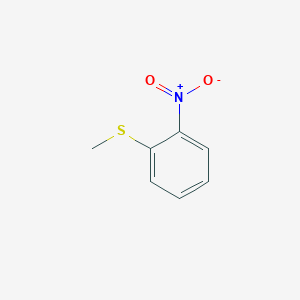
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
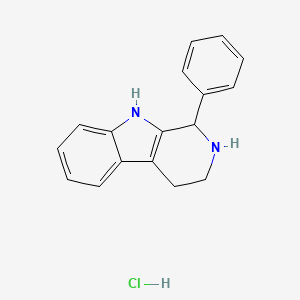
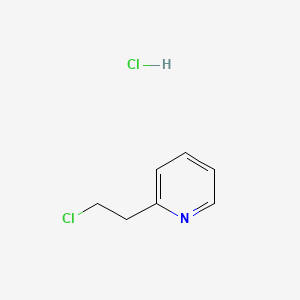

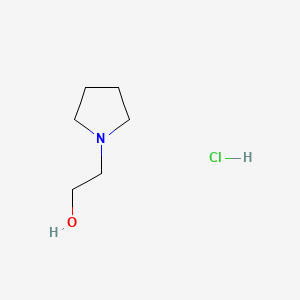
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
